1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3'-piperidine]-2-one
Description
1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3’-piperidine]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-15(14(2)23-22-13)8-9-18(25)24-11-5-10-20(12-24)16-6-3-4-7-17(16)21-19(20)26/h3-4,6-7H,5,8-12H2,1-2H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZWGZZXYASOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3’-piperidine]-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the spirocyclic indole-piperidine core, and the final coupling of these two moieties.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Construction of the Spirocyclic Core: The spirocyclic indole-piperidine core is typically formed through a series of cyclization reactions.
Coupling of Moieties: The final step involves coupling the pyrazole ring with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3’-piperidine]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3’-piperidine]-2-one involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole moiety and have similar biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and other indole-based drugs have similar structural features and biological activities.
Uniqueness
1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,3’-piperidine]-2-one is unique due to its spirocyclic structure, which provides a rigid and complex scaffold that can interact with biological targets in a specific manner. This structural uniqueness makes it a valuable compound for drug development and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
